Broad-Spectrum TRPC3/4/5/6/7 Antagonism vs. Subtype-Selective Inhibitors
TRPC antagonist 1 (15g) is the only publicly characterised small molecule that concurrently inhibits all five GBM‑relevant TRPC subtypes with single‑digit micromolar IC₅₀ values spanning a narrow 5.1‑fold range [1]. In contrast, HC‑070 selectively targets TRPC4/5 (>400‑fold selectivity over other TRPCs), ML204 is 19‑fold selective for TRPC4 over TRPC6, and clemizole discriminates TRPC5 from TRPC7 by a 24‑fold window [2][3][4]. SKF‑96365 shows even broader ion‑channel promiscuity, including voltage‑gated sodium channels and ORAI‑mediated Ca²⁺ entry, making it unsuitable for experiments requiring TRPC‑specific conclusions [5]. A user who requires simultaneous engagement of TRPC3,‑4,‑5,‑6, and ‑7 must therefore select 15g; the available selective alternatives cannot deliver this poly‑pharmacology [1].
| Evidence Dimension | TRPC subtype inhibition breadth and flatness of selectivity window |
|---|---|
| Target Compound Data | TRPC3 IC₅₀ = 2.4 μM; TRPC4 = 12.2 μM; TRPC5 = 7.6 μM; TRPC6 = 2.9 μM; TRPC7 = 3.4 μM (5.1‑fold window) [1] |
| Comparator Or Baseline | HC‑070: TRPC5 IC₅₀ = 9.3 nM, TRPC4 = 46 nM, TRPC3 = 1 μM (>400‑fold selective) [2]. ML204: TRPC4 IC₅₀ = 0.96 μM, 19‑fold selective vs. TRPC6 [3]. Clemizole: TRPC5 IC₅₀ = 1.1 μM, TRPC7 = 26.5 μM (24‑fold window) [4]. SKF‑96365: SOCE IC₅₀ ≈ 4–5 μM, broad off‑targets [5]. |
| Quantified Difference | 15g is the only compound covering five TRPC isoforms within a 5.1‑fold potency band; selective comparators span ≥19‑fold selectivity gaps and miss multiple GBM‑relevant isoforms. |
| Conditions | Recombinant TRPC channel inhibition assessed via fluorometric intracellular Ca²⁺ assays or patch‑clamp electrophysiology in HEK293 expression systems [1][2][3][4]. |
Why This Matters
In GBM models, multiple TRPC subtypes are co‑upregulated; a compound that inhibits only a subset will fail to recapitulate the full antitumour effect observed with 15g, directly impacting experimental validity and translational relevance.
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- [3] Miller M, Shi J, Zhu T, et al. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels. J Biol Chem. 2011;286(38):33436‑33446. doi:10.1074/jbc.M111.274167 View Source
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